Ethyl 4-((5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-((5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate typically involves the reaction of ethyl 4-aminobutanoate with 3-cyanobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring through cyclization. The reaction conditions are generally mild, and the product is obtained in good yield after purification by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
Ethyl 4-((5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-((5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring and cyanophenyl group are key structural features that enable the compound to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-((5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 4-((5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate: Similar structure but with a different position of the cyanophenyl group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-((5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate: Similar structure but with a nitrophenyl group instead of a cyanophenyl group.
These compounds share similar chemical properties and reactivity but may exhibit different biological activities and applications due to the variations in their functional groups.
Properties
IUPAC Name |
ethyl 4-[[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-2-22-13(21)7-6-12(20)17-15-19-18-14(23-15)11-5-3-4-10(8-11)9-16/h3-5,8H,2,6-7H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBRWIPRFTZOCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NN=C(O1)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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